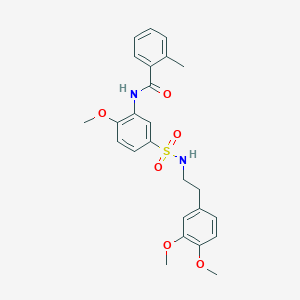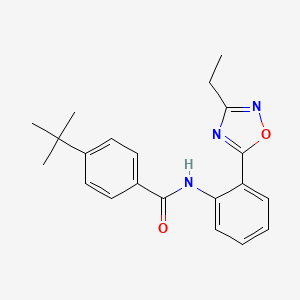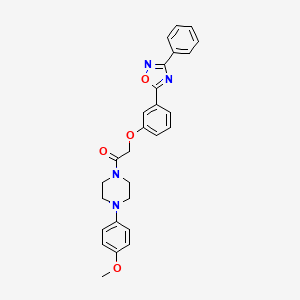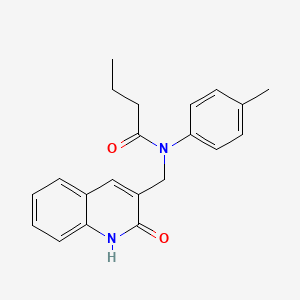
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that has recently gained attention in scientific research. It is a member of the benzamide family and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is still under investigation. However, it has been found to inhibit certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene regulation. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects, which may be beneficial in treating neurological disorders. In addition, it has been shown to have antibacterial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity in animal studies, which is a desirable characteristic for a potential drug candidate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, there is potential for the synthesis of analogs of this compound, which may have improved potency and selectivity for certain targets.
Métodos De Síntesis
The synthesis of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves a multi-step process. The starting material is 3,4-dimethylphenylacetic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the desired benzaldehyde. The benzaldehyde is then reacted with 2-chlorobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been found to have potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent, with promising results in inhibiting the growth of certain cancer cells. It has also been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential use in treating bacterial and viral infections.
Propiedades
IUPAC Name |
2-chloro-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-9-10-16(12-15(14)2)20(17-6-5-11-23-13-17)24-21(25)18-7-3-4-8-19(18)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSFEYUJWDRANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)






![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)





